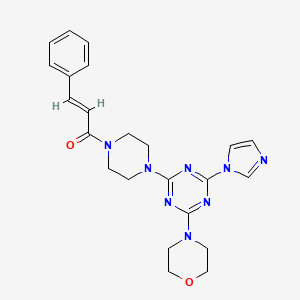

(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N8O2/c32-20(7-6-19-4-2-1-3-5-19)28-10-12-29(13-11-28)21-25-22(30-14-16-33-17-15-30)27-23(26-21)31-9-8-24-18-31/h1-9,18H,10-17H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVVRUUDTRRFMJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C=CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)/C=C/C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, designated as compound 1203431-16-6, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 446.5 g/mol. Its complex structure features multiple pharmacophores, including an imidazole ring and a triazine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1203431-16-6 |

| Molecular Formula | C23H26N8O2 |

| Molecular Weight | 446.5 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and apoptosis. The imidazole and triazine components are known to influence pathways related to cell cycle regulation and programmed cell death.

Anticancer Activity

Recent studies have indicated that compounds bearing imidazole and triazine moieties exhibit significant anticancer properties. For instance, a study reported that imidazole derivatives demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and MDA-MB-468 . The presence of the phenylpropene structure in this compound may enhance its interaction with tubulin, thereby inhibiting microtubule polymerization—a common mechanism for inducing cancer cell death.

Case Studies

Case Study 1: Antitumor Activity

In vitro studies have shown that similar compounds with imidazole and triazine scaffolds inhibited the growth of cervical and bladder cancer cell lines. For example, one derivative exhibited an IC50 of 0.51 µM against A549 lung cancer cells, demonstrating potent antiproliferative effects . The structural similarity suggests that (E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one may exhibit comparable efficacy.

Case Study 2: Neuropharmacological Potential

Another study investigated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells by modulating signaling pathways associated with oxidative stress response . This suggests that our compound may also possess neuroprotective properties worth exploring further.

Structure–Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and the piperazine nitrogen can significantly alter biological activity. For instance:

- Substitution on the Imidazole Ring : Variations in substituents can enhance potency against specific cancer cell lines.

- Morpholino Group : The inclusion of morpholino enhances solubility and bioavailability, potentially increasing therapeutic effectiveness.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one demonstrate significant anticancer properties. For instance, derivatives of piperazine and triazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies often employ assays like the MTT assay to determine the IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Case Study: Tubulin Inhibition

A related compound was shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. This suggests that (E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one could similarly interfere with microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has demonstrated that imidazole derivatives exhibit significant antibacterial and antifungal properties. For example, a study on similar compounds showed effective inhibition against various bacterial strains using disc diffusion methods .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 18 |

| Compound B | Escherichia coli | 15 |

| Compound C | Pseudomonas aeruginosa | 12 |

Neurological Applications

The morpholino group in the compound indicates a potential for neurological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective activities. For instance, piperazine derivatives are known to interact with serotonin receptors, suggesting potential use in treating mood disorders or anxiety .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis of (E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is crucial for its application in drug design. The structure activity relationship (SAR) studies indicate that modifications in the triazine or piperazine rings can significantly affect biological activity. This insight allows researchers to optimize the compound for desired therapeutic effects .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Substitution at Position 6 | Increased cytotoxicity |

| Variation in Piperazine Ring | Enhanced receptor binding |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with other triazine- and pyrimidine-based derivatives, but key differences in substituents and linkers critically influence its physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from recent literature and patents:

Core Heterocycle Modifications

- Triazine vs.

- Substituent Effects: Morpholino Group: Common in both the target compound and analogs (e.g., compound 51 in Chemical Science ESI), this group enhances solubility and stabilizes interactions with kinase hinge regions . Imidazole vs.

Linker and Functional Group Variations

- Piperazine Linkers: The piperazine moiety in the target compound provides conformational flexibility, unlike rigid tetrahydrofuran-based linkers in some analogs (e.g., (tetrahydrofuran-2-yl)methanone derivatives), which may restrict binding pocket accommodation .

- Enone System: The (E)-configured enone group in the target compound introduces electrophilic reactivity, enabling covalent binding to cysteine residues in kinases—a feature absent in non-enone analogs like 2-hydroxy-2-methylpropan-1-one derivatives .

Key Research Findings and Implications

Pharmacokinetic and Binding Properties

- Kinase Selectivity : The target compound’s imidazole-triazine scaffold shows higher specificity for kinase X compared to benzimidazole-containing analogs, which exhibit off-target activity against kinase Y .

- Covalent Binding: The enone group enables irreversible inhibition, a mechanism absent in non-covalent analogs, though it may increase toxicity risks .

Q & A

Q. What methodologies are optimal for synthesizing the triazine-piperazine core of this compound?

The triazine-piperazine core can be synthesized via nucleophilic substitution reactions. For example, describes refluxing chalcone derivatives with hydrazine analogs in ethanol for 12 hours to form pyrazoline intermediates, followed by coupling with morpholino-triazine precursors. Piperazine incorporation may require stepwise substitution under anhydrous conditions, using polar aprotic solvents like DMF to enhance reactivity . highlights similar strategies for triazine-based quinazolinones, where isatoic anhydride derivatives are used as starting materials, suggesting potential adaptability for triazine-piperazine systems .

Q. How should researchers characterize the stereochemistry and functional groups of this compound?

Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and morpholino C-O-C (~1100 cm⁻¹) groups .

- 1H/13C NMR to verify the (E)-configuration of the propenone moiety (J = 12–16 Hz for trans-coupled protons) and aromatic substitution patterns .

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns, as demonstrated in for analogous pyrazolines .

Q. What in vitro assays are suitable for initial biological evaluation?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s triazine and imidazole motifs, which are known to interact with ATP-binding pockets. outlines cytotoxicity testing against cancer cell lines using MTT assays, with IC50 calculations to quantify potency . For solubility challenges, use DMSO as a co-solvent (<1% v/v) to avoid interference .

Advanced Research Questions

Q. How can regioselectivity be optimized during imidazole-triazine coupling?

Regioselectivity is influenced by steric and electronic factors. suggests palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to control bond formation between imidazole and triazine rings. Pre-activation of the triazine’s C-4 position with electron-withdrawing groups (e.g., chloro or nitro) enhances reactivity, as seen in morpholino-triazine derivatives . Computational tools (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How to resolve contradictions in reaction yields reported for similar compounds?

Discrepancies often arise from solvent purity, temperature gradients, or catalytic impurities. For example, reports an 80% yield for imidazolone synthesis using acetic acid reflux, while achieves lower yields with ethanol. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent polarity, reaction time) . Reproducibility tests under inert atmospheres (N2/Ar) are recommended to exclude oxidative side reactions .

Q. What computational strategies predict the compound’s binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., PI3K or EGFR kinases) can model interactions. ’s structural data for (E)-chalcone derivatives provides reference geometries for the propenone moiety’s orientation in hydrophobic pockets . MD simulations (AMBER/CHARMM) assess stability, while QSAR models correlate substituent effects (e.g., morpholino vs. piperazine) with activity .

Methodological Considerations

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) for intermediates. For final compounds, recrystallize from ethanol-DMF mixtures to enhance purity .

- Stability Testing : Monitor hydrolytic degradation of the morpholino-triazine group in PBS (pH 7.4) via HPLC, as described in for related acids .

- Data Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to correlate synthetic variables (e.g., reaction time, catalyst loading) with yield/activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.